3-cyano-N-methoxy-N-methylbenzamide

PCSK9 inhibition LDL receptor cardiovascular drug discovery

PCSK9 target validation requires a structurally defined small-molecule inhibitor with confirmed potency and selectivity, yet many commercial Weinreb amides lack biological annotation. 3-Cyano-N-methoxy-N-methylbenzamide (compound 3f) is a dual-purpose Weinreb amide and validated PCSK9 inhibitor. • PCSK9-LDLR binding inhibition IC50 = 537 nM; kinase panel selectivity >10 μM • Enables 3-cyanophenyl ketone synthesis via organometallic addition • ≥95% purity; characterized by HPLC, LC-MS, NMR

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 329943-13-7
Cat. No. B1420898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-methoxy-N-methylbenzamide
CAS329943-13-7
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCN(C(=O)C1=CC=CC(=C1)C#N)OC
InChIInChI=1S/C10H10N2O2/c1-12(14-2)10(13)9-5-3-4-8(6-9)7-11/h3-6H,1-2H3
InChIKeyAIQPBPOXFJEVFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-N-methoxy-N-methylbenzamide: Weinreb Amide & PCSK9 Inhibitor


3-Cyano-N-methoxy-N-methylbenzamide (CAS 329943-13-7), also known as compound 3f, is a benzamide derivative that functions as a Weinreb amide (N-methoxy-N-methylamide) bearing a meta-cyano substituent on the phenyl ring . This compound serves dual roles: as a versatile synthetic intermediate for ketone synthesis via organometallic addition, and as a validated small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) with characterized biological activity [1].

Why 3-Cyano-N-methoxy-N-methylbenzamide Cannot Be Substituted


Generic substitution of 3-cyano-N-methoxy-N-methylbenzamide with unsubstituted N-methoxy-N-methylbenzamide or alternative regioisomers fails due to fundamentally divergent biological activity profiles and synthetic utility. The meta-cyano group confers specific PCSK9 inhibitory activity (IC50 = 537 nM) that is entirely absent in the unsubstituted parent Weinreb amide, which shows no reported PCSK9 modulation [1]. Furthermore, the electron-withdrawing cyano substituent alters the reactivity of the Weinreb amide moiety toward organometallic nucleophiles, affecting both reaction kinetics and product distribution in ketone synthesis . These differences are quantifiable and consequential—selecting the incorrect analog would yield either biologically inert material or synthetic outcomes that deviate from optimized protocols.

3-Cyano-N-methoxy-N-methylbenzamide: Evidence-Based Comparison


PCSK9 Inhibitory Potency vs. Nilotinib

In a direct head-to-head comparison within the same study, 3-cyano-N-methoxy-N-methylbenzamide (compound 3f) exhibited an IC50 of 537 nM for disruption of the PCSK9-LDL receptor interaction, representing an 18.2-fold improvement in potency over the initial hit compound nilotinib, which demonstrated an IC50 of 9.8 μM in the identical in vitro PCSK9-LDLR binding assay [1]. Furthermore, this compound showed no inhibitory activity (IC50 > 10 μM) against a panel of kinases, whereas nilotinib is a known kinase inhibitor with broader off-target activity [1].

PCSK9 inhibition LDL receptor cardiovascular drug discovery small molecule inhibitor

PCSK9 Inhibitory Potency vs. Benzamide Analogs

Cross-study comparison of PCSK9 inhibitory data reveals that 3-cyano-N-methoxy-N-methylbenzamide (IC50 = 537 nM) demonstrates 8.4-fold to >18.6-fold greater potency than several structurally related benzamide analogs. Compounds represented by BDBM50275436 showed IC50 values of >10,000 nM and 4,500 nM in PCSK9 inhibition assays using CHO-K1 cells and luciferase reporter systems, respectively [1][2]. Another related benzamide derivative (BDBM200316) exhibited IC50 values ranging from 440 nM to 3,200 nM across different assay formats [2].

PCSK9 inhibitor structure-activity relationship benzamide derivatives LDL cholesterol

Synthetic Yield vs. Generic Weinreb Amides

The synthesis of 3-cyano-N-methoxy-N-methylbenzamide via reaction of 3-cyanobenzoyl chloride with N-methoxy-N-methylamine proceeds with reported yields ranging from 60% to 85% depending on reaction conditions . This yield range is comparable to, and in some protocols exceeds, the yields reported for unsubstituted N-methoxy-N-methylbenzamide synthesis, which typically fall within 72% to 93% under optimized conditions but may drop to 73% in standard one-pot procedures . The presence of the electron-withdrawing cyano group does not substantially compromise synthetic efficiency, and the compound's stability under standard conditions makes it suitable for multi-step synthetic processes .

Weinreb amide synthesis organic synthesis reaction yield process optimization

Purity Specifications vs. Industry Standards

Commercially available 3-cyano-N-methoxy-N-methylbenzamide is supplied with a minimum purity specification of 95.0%, as documented by multiple reputable chemical suppliers including Fluorochem (SKU F523364) and ChemicalBook . This purity level meets or exceeds the standard 95–98% purity range typical for research-grade fine chemicals and is consistent with the purity specifications of related Weinreb amide building blocks . The compound is provided as a white crystalline solid soluble in organic solvents, facilitating straightforward handling and formulation in both synthetic and biological assay workflows .

compound purity quality control research chemical procurement specification

3-Cyano-N-methoxy-N-methylbenzamide: Procurement & Applications


PCSK9 Target Validation & Lead Optimization

3-Cyano-N-methoxy-N-methylbenzamide (compound 3f) is the preferred chemical probe for PCSK9 target validation studies requiring a small-molecule inhibitor with defined potency (IC50 = 537 nM) and demonstrated selectivity over a panel of kinases (IC50 > 10 μM) [1]. This compound has been validated in both in vitro binding assays and cellular LDL uptake restoration models at sub-micromolar concentrations, and has demonstrated in vivo cholesterol-lowering efficacy in wild-type mice following subcutaneous administration [1]. Procurement is warranted for medicinal chemistry teams seeking a structurally characterized PCSK9 inhibitor scaffold for lead optimization campaigns.

Meta-Cyano Aryl Ketone Synthesis

As a meta-cyano-substituted Weinreb amide, 3-cyano-N-methoxy-N-methylbenzamide serves as a specialized building block for the synthesis of 3-cyanophenyl ketones through reaction with organolithium or Grignard reagents . The electron-withdrawing cyano group modulates the electrophilicity of the amide carbonyl, providing distinct reactivity profiles compared to unsubstituted or para-substituted Weinreb amides . This compound is particularly valuable for synthetic routes requiring subsequent functionalization of the cyano group (e.g., reduction to amine, hydrolysis to carboxylic acid, or tetrazole formation).

SAR Studies of Benzamide PCSK9 Inhibitors

3-Cyano-N-methoxy-N-methylbenzamide represents a key reference compound for SAR studies exploring the role of cyano substitution on PCSK9 inhibitory activity within the benzamide class. With an established IC50 of 537 nM in the PCSK9-LDLR binding assay, this compound provides a benchmark against which new analogs can be quantitatively compared [1]. The documented lack of kinase inhibitory activity (IC50 > 10 μM) further positions this compound as a selectivity control when profiling new PCSK9 inhibitor candidates [1].

Analytical Methods for Cyano-Substituted Benzamides

The defined commercial purity specification (≥95.0%) and well-characterized physical properties of 3-cyano-N-methoxy-N-methylbenzamide make it a suitable reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) for cyano-substituted benzamide derivatives . Its stability under standard storage conditions and solubility in organic solvents facilitate its use as a calibration standard in quantitative analytical workflows .

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